5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMBVNRFXPRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467814 | |
| Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102997-01-3 | |
| Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H,8H-thieno[2,3-d]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5,6,7,8 Tetrahydro 4h Thieno 2,3 D Azepine and Its Analogues
Classical Cyclization Approaches to the Azepine Ring System
Traditional methods for forming the azepine ring often rely on intramolecular cyclization of carefully designed acyclic precursors. These approaches build the seven-membered ring step-by-step, culminating in a final ring-closing reaction.
Cyclization of Precursor Architectures under Reductive Conditions (e.g., using sodium dithionite)
One-pot tandem reactions involving reductive cyclization have proven effective for synthesizing fused N-heterocycles. rsc.org In this approach, a precursor molecule containing both a nitro group and a reactive moiety for cyclization, such as an aldehyde or ester, is subjected to reduction. rsc.org Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and efficient reagent for the chemoselective reduction of a nitro group to an amino group in the presence of other functional groups. rsc.orgnih.gov The in situ generated amine can then undergo intramolecular condensation with an appropriately positioned electrophilic center to form the desired heterocyclic ring. rsc.org This methodology offers a streamlined synthesis with high yields and tolerance for various functional groups. rsc.orgnih.gov
For instance, the reductive cyclization of N-(2-nitrophenyl)pyrrole-2-carboxaldehydes using sodium dithionite leads to the formation of pyrrole-fused quinoxalines. rsc.org This strategy highlights the potential for similar reductive cyclization approaches to construct the thieno[2,3-d]azepine system from a suitably substituted thiophene (B33073) precursor bearing a nitro group and a side chain amenable to cyclization.
Lewis Acid Catalyzed Cyclization Reactions of N-Tosyl Precursor Acid Chlorides
Lewis acid-mediated cyclizations are a cornerstone in the synthesis of cyclic compounds, including tetrahydroazepines. csic.esnih.gov These reactions typically involve the activation of a functional group by a Lewis acid to facilitate an intramolecular ring-closing reaction. nih.gov In the context of thieno[2,3-d]azepine synthesis, an N-tosyl protected amino acid chloride derived from a thiophene precursor can be a key intermediate.
The tosyl group serves as a robust protecting group for the nitrogen atom. The acid chloride, generated from the corresponding carboxylic acid, is highly reactive towards intramolecular Friedel-Crafts type reactions. A Lewis acid, such as aluminum chloride or iron(III) chloride, can then promote the cyclization by coordinating to the acid chloride, enhancing its electrophilicity and facilitating the attack of the electron-rich thiophene ring to form the seven-membered azepine ring. csic.esnih.gov This approach is a classical yet powerful method for constructing the core structure of various azepine-fused heterocycles.
Ring Expansion Strategies
An alternative and powerful approach to the synthesis of the 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine system involves the expansion of a pre-existing fused ring. This strategy can offer advantages in terms of regioselectivity and access to specific substitution patterns.
Reductive Ring Expansion of Heterocyclic Fused Cyclohexanone (B45756) Oximes with Diisobutylaluminum Hydride (DIBAH)
A notable ring expansion methodology involves the reaction of heterocyclic fused cyclohexanone oximes with diisobutylaluminum hydride (DIBAH). researchgate.net This reaction provides a regiospecific route to various bicyclic and tricyclic heterocycles containing a nitrogen atom adjacent to an aromatic ring. researchgate.net Specifically, 5,6,7,8-tetrahydrothieno[3,2-b]azepine has been synthesized using this method from the corresponding heterocyclic fused cyclohexanone oxime. researchgate.net The use of DIBAH, a bulky and strong reducing agent, is crucial for the success of this transformation. researchgate.netmasterorganicchemistry.com
The reaction proceeds by the reduction of the oxime functionality, followed by a rearrangement that leads to the expansion of the six-membered ring to a seven-membered azepine ring. researchgate.net Studies have been conducted to explore the scope of this reaction with various aluminum reductants, including AlHCl₂, AlH₃, LiAlH₄, and Red-Al, with AlHCl₂ in cyclopentyl methyl ether (CPME) being identified as a particularly effective system for this transformation, affording the rearranged cyclic secondary amines in good to excellent yields. nih.govscilit.comresearchgate.net
| Reductant | Comments | Reference |
|---|---|---|
| Diisobutylaluminum hydride (DIBAH) | Successfully used for the synthesis of various fused heterocycles, including thieno[3,2-b]azepine. | researchgate.net |
| Dichloroaluminum hydride (AlHCl₂) | Found to be a suitable reagent, especially in cyclopentyl methyl ether (CPME), providing good to excellent yields of the ring-expanded product. | nih.govscilit.comresearchgate.net |
| Aluminum hydride (AlH₃) | Examined as a potential reductant for this transformation. | nih.govscilit.comresearchgate.net |
| Lithium aluminum hydride (LiAlH₄) | Investigated as a reductant for the ring expansion reaction. | nih.govscilit.comresearchgate.net |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Studied as an alternative aluminum-based reductant. | nih.govscilit.comresearchgate.net |
The reductive ring expansion of heterocyclic fused cyclohexanone oximes with DIBAH exhibits a high degree of regioselectivity. researchgate.net The reaction typically yields the azepine where the nitrogen atom is attached to the aromatic or heteroaromatic ring. researchgate.net This outcome is a key advantage of this method, as it allows for the predictable synthesis of a specific regioisomer.
Unlike the classical Beckmann rearrangement, where the geometry of the oxime can influence the product distribution, the DIBAH-mediated reaction often leads to a single, specific secondary amine product regardless of the initial (E/Z) geometry of the oxime's C=N double bond. researchgate.net This suggests a mechanistic pathway that circumvents the strict stereochemical requirements of the Beckmann rearrangement, providing a more reliable and regioselective synthesis of the desired azepine. researchgate.net
The mechanism of the DIBAH-mediated reductive ring expansion is distinct from the well-known Beckmann rearrangement. researchgate.net The Beckmann rearrangement, which typically occurs under acidic conditions, involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom of the oxime. wikipedia.org This process is stereospecific. wikipedia.org
Ring Expansion from Dihydro[3,2-c]pyridinium Derivatives
A key synthetic approach to the this compound core involves a ring expansion reaction starting from a 6,7-dihydro[3,2-c]pyridinium derivative. researchgate.net This method provides a novel pathway to the seven-membered azepine ring system. The synthesis originates from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative. researchgate.net A critical step in this sequence is the formation of a chloromethylated 6,7-dihydro[3,2-c]pyridinium derivative at the 4-position, which then undergoes the ring expansion to yield the desired thieno[2,3-d]azepine structure. researchgate.net
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and efficient methods for the construction of complex molecular architectures, including the thieno[2,3-d]azepine framework.
Rhodium(III)-catalyzed C-H activation has emerged as a potent strategy for synthesizing heterocyclic compounds. nih.govnih.gov This methodology allows for the direct functionalization of C-H bonds, which are typically unreactive, providing an atom-economical route to complex molecules. dntb.gov.ua For instance, rhodium(III) catalysts can facilitate intramolecular C-H activation to form spiropiperidine derivatives, highlighting the potential of this approach for constructing cyclic systems. nih.gov While direct rhodium-catalyzed synthesis of this compound via C-H activation and cycloaddition is a developing area, the principles have been established in the synthesis of related nitrogen-containing heterocycles. nih.govnih.gov These reactions often proceed under mild conditions and demonstrate broad functional group tolerance, making them highly attractive for synthetic chemists. nih.gov
A significant advantage of transition metal-catalyzed C-H activation, particularly with rhodium catalysts, is the ability to perform late-stage functionalization of complex molecules. dntb.gov.uaresearchgate.net This means that the core heterocyclic structure can be modified in the final steps of a synthetic sequence, allowing for the rapid generation of a diverse library of analogs from a common intermediate. This approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. The broad substrate scope of rhodium-catalyzed reactions enables the incorporation of various functional groups, leading to a wide range of thieno[2,3-d]azepine derivatives with potentially diverse biological activities. dntb.gov.uanih.gov
Sustainable and Emerging Synthetic Routes
In line with the principles of green chemistry, new synthetic methods are being developed that utilize more sustainable energy sources and reagents.
Visible-light-mediated photocatalysis is a rapidly growing field in organic synthesis. Photolysis of an azide (B81097) precursor, such as 6-azido-2,3-dihydrobenzo[b]thiophene, can lead to the formation of a thieno[2,3-d]azepine ring system. rsc.orgpsu.edu For instance, the photolysis of this azide in the presence of diethylamine (B46881) resulted in the formation of 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine. rsc.orgpsu.edu This method offers a mild and efficient way to construct the azepine ring, driven by light energy.
Electrochemical synthesis provides an alternative sustainable approach to organic reactions, often avoiding the need for harsh reagents. Boron-doped diamond (BDD) electrodes are particularly noteworthy for their wide potential window and chemical stability, making them suitable for a variety of electrochemical transformations. iaea.orgelectrochem.orgresearchgate.net While the direct electrochemical synthesis of this compound using BDD electrodes is an area for future exploration, the unique properties of BDD electrodes have been successfully applied in other electro-organic syntheses, such as anodic cyanation and methoxylation. electrochem.org The ability to generate highly reactive intermediates under controlled electrochemical conditions suggests the potential for developing novel electrochemical routes to thieno[2,3-d]azepine and its derivatives. iaea.org
Interactive Data Table: Synthetic Methodologies
| Methodology | Key Features | Starting Materials Example | Product Example | Relevant Citations |
| Ring Expansion | Novel route to the azepine ring. | 6,7-dihydro[3,2-c]pyridinium derivative | This compound | researchgate.net |
| Rhodium-Catalyzed C-H Activation | Atom-economical, mild conditions, broad substrate scope. | (Hetero)arenes with directing groups | Functionalized (hetero)arenes | nih.govnih.govresearchgate.net |
| Photocatalytic Cyclization | Utilizes visible light, mild reaction conditions. | 6-Azido-2,3-dihydrobenzo[b]thiophene | 7-Diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine | rsc.orgpsu.edu |
| Electrochemical Synthesis | Sustainable, avoids harsh reagents. | Aliphatic amines, pyrroles | α-Cyanoamines, cyanated pyrroles | iaea.orgelectrochem.orgresearchgate.net |
Synthetic Routes to Specific Functionalized Derivatives
The inherent biological potential of the thieno[2,3-d]azepine core has driven the development of synthetic strategies to introduce a variety of functional groups. These modifications are crucial for modulating the pharmacological properties of the resulting molecules.
Procedures for N-Substituted 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepines
The secondary amine within the azepine ring of this compound serves as a prime site for the introduction of various substituents. Standard N-alkylation and N-acylation reactions are commonly employed to achieve this diversification.
One of the earliest and most direct methods for preparing an N-substituted derivative involves the alkylation of the parent heterocycle. For instance, the N-benzylated analogue has been synthesized, demonstrating a straightforward approach to introducing alkyl groups. researchgate.net The general procedure for such N-alkylation typically involves the reaction of this compound with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
N-acylation is another widely utilized strategy for functionalizing the azepine nitrogen. This is particularly relevant in the synthesis of potent drug candidates. For example, the acylation of the related thieno[3,2-b]azepine core has been a key step in the development of vasopressin V1a and V2 receptor antagonists. nih.gov While specific examples for the [2,3-d] isomer are less documented in readily available literature, the chemical principles are directly transferable. The reaction typically involves treating the parent heterocycle with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base.
A notable example from the literature describes the synthesis of an N-benzylated derivative of a related thieno[2,3-d]azepine. nih.gov This highlights the feasibility of introducing arylmethyl groups onto the nitrogen atom, a common motif in pharmacologically active compounds.
Table 1: Examples of N-Substituted this compound Derivatives
| Substituent | Reagent | General Conditions | Reference |
| Benzyl | Benzyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | researchgate.net |
| Acyl | Acyl chloride | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | nih.gov |
Note: The conditions provided are general and may vary depending on the specific substrate and reagent.
Introduction of Diverse Functionalities at Core Ring Positions (e.g., C-4, C-8)
Functionalization of the carbon skeleton of the azepine ring, particularly at positions 4 and 8, allows for the exploration of a wider chemical space and the fine-tuning of biological activity.
A key intermediate for introducing functionality at the C-4 position is 6-tosyl-5,6,7,8-tetrahydrothieno[2,3-d]azepin-4-one. lookchem.com The ketone at the C-4 position is a versatile handle for further chemical transformations. For instance, reduction of this ketone with sodium borohydride (B1222165) yields the corresponding 4-hydroxy derivative, 4-hydroxy-6-tosyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine. lookchem.com The hydroxyl group can then be further modified or eliminated to introduce other functionalities.
The synthesis of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepin-4-ol has also been reported, providing a direct precursor for C-4 functionalization without the tosyl protecting group on the nitrogen. chemspider.com
Information regarding the direct functionalization at the C-8 position of the this compound core is limited in the reviewed literature. However, synthetic strategies involving the construction of the thienoazepine ring from appropriately substituted precursors could provide access to C-8 functionalized analogues.
Table 2: Examples of Functionalized this compound Derivatives at Core Ring Positions
| Position | Functional Group | Precursor/Reagent | General Conditions | Reference |
| C-4 | Oxo (=O) | 6-Tosyl-5,6,7,8-tetrahydrothieno[2,3-d]azepin-4-one | - | lookchem.com |
| C-4 | Hydroxy (-OH) | 6-Tosyl-5,6,7,8-tetrahydrothieno[2,3-d]azepin-4-one | Sodium borohydride, Ethanol (B145695) | lookchem.com |
| C-4 | Hydroxy (-OH) | 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepin-4-ol | - | chemspider.com |
Note: The conditions provided are general and may vary depending on the specific reaction.
Chemical Transformations and Derivatization of the 5,6,7,8 Tetrahydro 4h Thieno 2,3 D Azepine Core
Oxidation Reactions (e.g., to Sulfoxides or Sulfones)
The sulfur atom in the thiophene (B33073) ring of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine is susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. These oxidation reactions are fundamental transformations that can significantly alter the electronic properties, solubility, and biological activity of the parent molecule.
The selective oxidation of sulfides to sulfoxides, or further to sulfones, can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state. For a selective conversion to the sulfoxide (B87167), milder oxidizing agents are typically employed. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For instance, the use of 30% hydrogen peroxide catalyzed by tantalum carbide has been shown to be effective for high-yield conversion of sulfides to sulfoxides. researchgate.net
To achieve complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are generally required. Reagents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide in combination with catalysts like niobium carbide can efficiently oxidize sulfides directly to sulfones. researchgate.net The urea-hydrogen peroxide adduct is another effective and stable reagent for this purpose. The oxidation state of the sulfur atom can have a profound impact on the molecule's interaction with biological targets.
Table 1: Common Reagents for Sulfide Oxidation
| Product | Common Reagents | Selectivity |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA, Sodium periodate (B1199274) (NaIO₄) | High for sulfoxide with controlled stoichiometry |
Reduction Reactions (e.g., to Dihydro or Fully Reduced Forms)
Reduction reactions of the this compound system can target either substituents or the heterocyclic core itself, leading to dihydro or fully reduced forms. For instance, carbonyl groups on the azepine ring can be readily reduced. The ketone of 6-tosyl-5,6,7,8-tetrahydrothieno[2,3-d]azepin-4-one can be reduced to the corresponding secondary alcohol, 4-hydroxy-6-tosyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine, using sodium borohydride (B1222165) in an ethanol (B145695) medium.
More potent reducing agents can effect multiple transformations simultaneously. When the same ketone is treated with sodium bis(2-methoxyethoxy)aluminum hydride, both the carbonyl function is reduced and the N-tosyl group is cleaved to yield 4-hydroxy-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine.
Reduction of the thiophene ring itself, to afford a thiophane (tetrahydrothiophene) ring, is a more challenging transformation that requires specific catalytic systems. While hydrogenation of thiophene rings is seldomly used in some contexts, certain reagents can achieve this. researchgate.net Systems such as triethylsilane in the presence of a Lewis acid like aluminum chloride (HSiEt₃-HCl/AlCl₃) have been successfully used for the hydrogenation of various thiophenes to the corresponding thiophanes. researchgate.net Such reductions to more saturated analogues can drastically alter the three-dimensional shape and flexibility of the scaffold.
Electrophilic Substitution Reactions on Thiophene and Azepine Rings
The thiophene ring within the this compound core is electron-rich and thus activated towards electrophilic substitution reactions, similar to thiophene itself. wikipedia.org These reactions typically occur at the C2 position, which is the most nucleophilic carbon on the thiophene ring.
Halogenation: Bromination is a representative electrophilic substitution reaction. The existence of 2-bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine demonstrates that direct halogenation of the thiophene ring is feasible. epa.gov In a related system, 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine undergoes bromination, confirming the reactivity of the thiophene moiety towards electrophiles. rsc.org
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org Given the high reactivity of thiophenes, it is a key method for introducing a formyl group at the 2-position of the thieno[2,3-d]azepine core. wikipedia.org This aldehyde can then serve as a versatile handle for further synthetic elaborations.
Nucleophilic Substitution Reactions on Thiophene and Azepine Rings
Nucleophilic substitution reactions on the this compound core are less common than electrophilic substitutions on the thiophene ring. Unactivated thiophenes are generally resistant to nucleophilic aromatic substitution (SNAr) due to their electron-rich nature. However, such reactions can be enabled under specific circumstances.
SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups. nih.gov Therefore, introducing such a group onto the thiophene ring could facilitate subsequent nucleophilic displacement. Alternatively, reactions can proceed through different mechanisms. For instance, the treatment of 2,3-dibromo-6-diethylamino-8H-thieno[2,3-c]azepine, an isomer of the target system, with butyl-lithium results in debromination, a process initiated by nucleophilic attack of the organolithium reagent. psu.edu
In some cases, reactivity towards nucleophiles can be induced. The acylation of related thieno-diazepine systems can form reactive iminium intermediates that subsequently react with nucleophiles like alcohols and thiols.
Functional Group Interconversions and Modifications
A key functional group interconversion for derivatives of this compound involves the thionation of a carbonyl group, most commonly a ketone or an amide (lactam), within the azepine ring. This transformation is effectively carried out using Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. guidechem.comnih.gov
The reaction mechanism involves the interaction of the carbonyl oxygen with the phosphorus-sulfur reagent to form a four-membered thiaoxaphosphetane intermediate. wikipedia.org This intermediate then undergoes a cycloreversion, driven by the formation of a high-energy phosphorus-oxygen double bond, to yield the desired thiocarbonyl compound. wikipedia.org For example, the ketone present in 6-(2-chlorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-d]azepin-4-one can be converted to the corresponding thione. researchgate.net This reaction is broadly applicable to ketones, amides, lactams, and esters, with ketones and amides generally reacting faster than esters. wikipedia.orgguidechem.com
Table 2: Thionation of Carbonyl Derivatives using Lawesson's Reagent
| Starting Material | Product | Typical Conditions |
|---|---|---|
| Ketone (e.g., thieno[2,3-d]azepin-4-one) | Thioketone (e.g., thieno[2,3-d]azepine-4-thione) | Lawesson's Reagent, Toluene, Reflux |
The secondary amine within the azepine ring of this compound is a primary site for acylation and benzoylation. These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen atom, which often plays a critical role in modulating the pharmacological properties of the molecule.
The nitrogen atom can be readily acylated using acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to neutralize the acid byproduct. Synthesis of derivatives often involves these steps. For example, one synthetic route to the core structure begins with the N-tosylation of 2-(2-thienyl)ethylamine. In studies on the closely related isomeric system, 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine, derivatives have been prepared via N-acylation with substituted benzamides, highlighting this as a key derivatization strategy. researchgate.net Similarly, acylation of related thieno-diazepines occurs at the ring nitrogen. nih.gov These reactions underscore the utility of N-acylation for creating diverse libraries of thienoazepine derivatives for further investigation.
Heterocycle Annulation and Fusion Reactions (e.g., formation of tricyclic systems)
The construction of additional heterocyclic rings onto the this compound core represents a significant strategy for the development of novel polycyclic compounds with potential therapeutic applications. These annulation and fusion reactions lead to the formation of rigid tricyclic systems, which can enhance binding affinity to biological targets and introduce new pharmacological properties. While direct annulation reactions starting from this compound are not extensively documented in readily available literature, the synthesis of analogous and isomeric tricyclic thienoazepine systems provides valuable insights into the potential synthetic routes. These methods often involve the construction of the third ring on a pre-existing thienoazepine precursor or the simultaneous formation of the azepine and the new heterocyclic ring.
Key examples of such transformations include the formation of pyrimidine (B1678525), thiazole, and pyrazole (B372694) rings fused to the thienoazepine framework.
One prominent approach involves the synthesis of 5,6,7,8-tetrahydrobenzo lookchem.comnih.govthieno[2,3-d]pyrimidine-4(3H)-one derivatives. urfu.ru In a typical reaction sequence, a 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (B184005) is reacted with an aldehyde in ethanol to form an intermediate azomethine derivative. Subsequent heterocyclization using glacial acetic acid and DMSO affords the tricyclic product. urfu.ru This methodology highlights a common strategy where the pyrimidine ring is constructed onto a pre-functionalized thiophene ring that already contains the fused carbocyclic precursor to the azepine-like ring.
Another important class of tricyclic systems derived from thienoazepines are the thiazolo[5,4-b]azepines. The synthesis of 5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepines has been achieved through the treatment of diamides derived from β-amino acids with phosphorus pentasulfide or Lawesson's reagent. This method provides a convenient route to bicyclic 5-aminothiazole derivatives, including those fused with an azepine ring. researchgate.net
Furthermore, the synthesis of complex tetracyclic systems incorporating a thienoazepine core has been reported, such as benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine and benzo[f]piperido[1,2-a]thieno[3,2-c]azepine derivatives. These compounds are prepared via an intramolecular N-acyliminium ion cyclization of hydroxylactams bearing a thiophene ring as a π-nucleophile. Subsequent reduction of the resulting oxo-derivatives yields the final tetracyclic structures.
The following table summarizes representative examples of heterocycle annulation and fusion reactions leading to tricyclic systems related to thienoazepines:
| Starting Material Analogue | Reagents and Conditions | Fused Heterocycle | Tricyclic Product Example |
| 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and various aldehydes | 1. Ethanol, reflux2. Glacial acetic acid, DMSO | Pyrimidine | 2-Substituted 5,6,7,8-tetrahydrobenzo lookchem.comnih.govthieno[2,3-d]pyrimidine-4(3H)-one urfu.ru |
| Diamides derived from β-amino acids | Phosphorus pentasulfide or Lawesson's reagent | Thiazole | 5,6,7,8-Tetrahydro-4H-thiazolo[5,4-b]azepine researchgate.net |
| Hydroxylactams with a thiophene ring | Formic acid or methanesulfonic acid, followed by reduction with BF₃·O(C₂H₅)₂ and BH₃·S(CH₃)₂ | Pyrrole or Piperidine | Benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine or Benzo[f]piperido[1,2-a]thieno[3,2-c]azepine |
These examples demonstrate the feasibility of constructing diverse heterocyclic rings on a thienoazepine-related framework, suggesting that similar strategies could be employed for the derivatization of the this compound core to generate novel tricyclic compounds with potential biological significance.
Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydro 4h Thieno 2,3 D Azepine Analogues
General Role of the Thienoazepine Scaffold in Biological Target Interactions
The 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine scaffold represents a unique three-dimensional structure, combining a thiophene (B33073) ring with a seven-membered azepine ring. This fusion imparts specific steric and electronic properties that can influence interactions with biological targets. The thiophene ring, a bioisostere of a benzene (B151609) ring, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The saturated seven-membered azepine ring provides conformational flexibility, allowing the molecule to adopt various shapes to fit into the binding pockets of proteins. Modifications to this core structure are anticipated to modulate its binding affinity and selectivity for different biological targets.
Modulation of Specific Enzyme Activities by Derivatives
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
No specific research articles detailing the structure-activity relationships of this compound analogues as PTP1B inhibitors were identified.
Inhibition of Checkpoint Kinase 2 (Chk2)
Similarly, there is a lack of specific published research focusing on the SAR of this compound derivatives as Chk2 inhibitors.
Molecular Mechanisms of Cellular Pathway Modulation
The involvement of this specific thienoazepine scaffold in key cellular signaling pathways has been suggested, but detailed mechanistic studies and the direct impact of specific analogues are not well-documented.
Induction of Apoptosis and Suppression of Cell Proliferation
No dedicated studies on the induction of apoptosis and suppression of cell proliferation by this compound analogues, which would provide the necessary data for a detailed SAR analysis, were found.
Involvement of NF-κB and MAPK Signaling Pathways
While related heterocyclic compounds have been shown to modulate NF-κB and MAPK signaling, specific evidence linking derivatives of the this compound scaffold to these pathways is not available in the current scientific literature.
Receptor-Ligand Interactions and Functional Antagonism/Agonism
The thieno[2,3-d]azepine core structure serves as a versatile template for designing ligands that interact with various G protein-coupled receptors (GPCRs). Modifications to this scaffold have led to the discovery of potent antagonists and agonists for critical signaling pathways.
Arginine Vasopressin (AVP) Receptor Antagonism (V1 and V2 Subtypes)
Derivatives of the thienoazepine skeleton have been identified as effective antagonists of the arginine vasopressin (AVP) receptors, which are instrumental in regulating water balance and blood pressure. scbt.com The this compound structure is a known precursor in the synthesis of these AVP receptor antagonists.
While the thieno[2,3-d]azepine scaffold is a key building block, detailed structure-activity relationship (SAR) studies have been conducted on the isomeric 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine skeleton. nih.gov Research into a variety of heterocyclic compounds, including those with thienoazepine frameworks, demonstrated potent antagonism at both rat liver (V1) and rat kidney (V2) AVP receptors. nih.gov Through systematic modifications, a thieno[3,2-b]azepine derivative was identified as a highly potent combined V1 and V2 antagonist. nih.gov This compound, after further evaluation, was selected for clinical studies as a long-acting AVP antagonist. nih.gov The key to its dual activity lies in the specific substitution patterns on the core structure, which allow it to bind effectively to both V1 and V2 receptor subtypes. nih.gov
Serotonin (B10506) Receptor (5-HT2C) Agonism and Selectivity Profiling
The serotonin 5-HT2C receptor is a well-established modulator of energy balance, making its agonists a target for conditions like obesity. nih.gov While direct studies on this compound itself as a 5-HT2C agonist are limited in the provided results, research on analogous bicyclic azepine scaffolds highlights the potential of this structural class.
For instance, a series of N- and O-substituted analogues of 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ), a structurally related compound, were synthesized and pharmacologically characterized. nih.gov The N-Bn-THAZ and O-Bn-THAZ analogues emerged as potent agonists of both human 5-HT2A and 5-HT2C receptors. nih.gov Extensive pharmacological profiling showed that the N-Bn-THAZ analogue was selective for these two receptors over numerous other CNS targets. nih.gov This suggests that the tetrahydro-azepine ring, when fused to a suitable five-membered heterocyclic ring, can serve as an effective scaffold for potent and selective 5-HT2C receptor agonists. nih.gov
Anti-proliferative and Microtubule Targeting Research on Related Scaffolds
Beyond receptor modulation, the thieno-fused framework is prominent in anticancer research. Specifically, the 5,6,7,8-tetrahydrobenzo nih.govdoaj.orgthieno[2,3-d]pyrimidine (B153573) scaffold, a close relative of the subject compound, has been extensively studied for its ability to interfere with microtubule dynamics, a validated strategy in cancer therapy. nih.gov
Impact on Microtubule Depolymerization and Cell Cycle Effects
Microtubule-targeting agents disrupt cell division by interfering with the stability of microtubules. nih.gov A series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govdoaj.orgthieno[2,3-d]pyrimidines have been shown to be potent microtubule depolymerizing agents. mdpi.comfao.org Certain compounds in this class were found to be significantly more potent than lead compounds in microtubule depolymerization assays. mdpi.comfao.org
This disruption of microtubule function leads to cell cycle arrest, a common mechanism for anti-proliferative agents. Studies on related thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to induce cell cycle arrest at different phases. For example, one study found that a specific derivative induced arrest at the G2/M phase, which is consistent with microtubule disruption, and also led to an accumulation of cells in the pre-G1 phase, suggesting the induction of apoptosis. nih.gov Another thieno[2,3-d]pyrimidine derivative was shown to cause cell cycle arrest at the G0/G1 phase in a dose-dependent manner. nih.gov This inhibition of cell cycle progression provides a clear mechanism for the observed anti-proliferative effects against cancer cells. nih.gov
Structure-Activity Relationships of Substitutions in Microtubule Targeting Agents (e.g., 2-NH2 and 2-H analogues of 5,6,7,8-tetrahydrobenzodoaj.orgthieno[2,3-d]pyrimidines)
The anti-proliferative and microtubule-targeting activities of the 5,6,7,8-tetrahydrobenzo nih.govdoaj.orgthieno[2,3-d]pyrimidine scaffold are highly dependent on the substitution patterns at various positions of the pyrimidine (B1678525) ring. mdpi.com
A key area of investigation has been the 2-position of the pyrimidine ring. The 2-amino (2-NH2) analogue of a particular 5,6,7,8-tetrahydrobenzo nih.govdoaj.orgthieno[2,3-d]pyrimidine was identified as the most potent compound in its series for both microtubule depolymerization and anti-proliferative effects. mdpi.com In contrast, substituting the 2-position with a hydrogen atom (2-H analogue) also resulted in a significant increase in potency in the microtubule depolymerizing assay compared to its parent compound, indicating a more effective engagement with tubulin. mdpi.comnih.gov This 2-H analogue was also more potent in terms of anti-proliferative effects. mdpi.comnih.gov
Further SAR studies revealed that isosteric replacement of the oxygen atom in a 4'-methoxy (4'-OCH3) group with a sulfur atom to give a 4'-thiomethyl (4'-SMe) group also influenced activity. mdpi.com These findings highlight that modifications at the 2-position and on the N4-phenyl substituent are critical for optimizing the microtubule-targeting and anti-proliferative potency of this scaffold. mdpi.com
| Compound | Description | Anti-proliferative IC₅₀ (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC₅₀ (nM) |
|---|---|---|---|
| Compound 4 | 2-NH₂ analogue | 9.0 | 19 |
| Compound 7 | 2-H analogue of lead compound 3 | Data not specified as a direct value, but noted as 3.5-fold more potent than lead compound 3 | Data not specified as a direct value, but noted as ~27-fold more potent than lead compound 3 |
| Compound 5 | Analogue with 4'-SMe substitution | < 40 | Data not specified |
Circumvention of Drug Resistance Mechanisms (e.g., Pgp and βIII-tubulin)
Extensive research into the development of novel anticancer agents has focused on overcoming multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. Two key mechanisms contributing to MDR are the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp) and the altered expression of tubulin isotypes, particularly βIII-tubulin.
P-glycoprotein acts as a drug efflux pump, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. On the other hand, the overexpression of βIII-tubulin can interfere with the binding of microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, leading to resistance.
In a notable study on 5,6,7,8-tetrahydrobenzo lookchem.comnih.govthieno[2,3-d]pyrimidine derivatives, several analogues demonstrated the ability to circumvent Pgp and βIII-tubulin-mediated drug resistance. nih.gov The effectiveness of these compounds in overcoming resistance was quantified by calculating a resistance ratio (Rr), which is the ratio of the IC₅₀ value in the resistant cell line to that in the parental, drug-sensitive cell line. An Rr value close to 1.0 indicates that the compound is equally effective against both sensitive and resistant cells, thus circumventing the resistance mechanism.
For instance, in a cell line pair where the expression of βIII-tubulin is known to cause resistance to paclitaxel (B517696) (which has an Rr of 8.6 in this model), a series of 4-substituted 5,6,7,8-tetrahydrobenzo lookchem.comnih.govthieno[2,3-d]pyrimidines exhibited Rr values of approximately 1.0. nih.gov This suggests that these compounds are not affected by the βIII-tubulin resistance mechanism. nih.gov
The research on these related pyrimidine compounds highlights that strategic chemical modifications can yield potent antiproliferative agents that are not susceptible to common drug resistance pathways. nih.gov Although this data does not directly pertain to this compound, it underscores the potential of the broader thieno-azepine and thieno-pyrimidine scaffolds in the development of next-generation anticancer therapies that can effectively combat drug resistance.
Table of Antiproliferative Activity and Resistance Ratios for Selected 5,6,7,8-Tetrahydrobenzo lookchem.comnih.govthieno[2,3-d]pyrimidine Analogues
| Compound | Antiproliferative Activity IC₅₀ (nM) | Resistance Ratio (Rr) vs. βIII-tubulin expressing cells |
| Paclitaxel | - | 8.6 nih.gov |
| Compound 3 | - | ~1.0 nih.gov |
| Compound 4 | 9.0 nih.gov | ~1.0 nih.gov |
| Compound 5 | < 40 nih.gov | ~1.0 nih.gov |
| Compound 6 | 53-125 nih.gov | ~1.0 nih.gov |
| Compound 7 | < 40 nih.gov | ~1.0 nih.gov |
| Compound 8 | 53-125 nih.gov | ~1.0 nih.gov |
| Compound 10 | 53-125 nih.gov | ~1.0 nih.gov |
| Compound 12 | 53-125 nih.gov | ~1.0 nih.gov |
| Compound 13 | 53-125 nih.gov | ~1.0 nih.gov |
This table presents data for 5,6,7,8-tetrahydrobenzo lookchem.comnih.govthieno[2,3-d]pyrimidine analogues as a reference for the potential of related heterocyclic compounds in overcoming drug resistance. Specific data for this compound analogues is not available.
Spectroscopic Characterization and Computational Chemistry of 5,6,7,8 Tetrahydro 4h Thieno 2,3 D Azepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of thieno[2,3-d]azepine systems. Analysis of 1H and 13C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule, while specialized techniques like dynamic NMR can probe conformational changes.
The 1H NMR spectrum of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the saturated azepine ring.
Thiophene Protons: The two protons on the thiophene ring (H-2 and H-3) typically appear as doublets in the aromatic region (approximately δ 6.5-7.5 ppm). Their specific chemical shifts and the coupling constant (J) between them are characteristic of the thiophene ring's electronic environment.
Azepine Protons: The protons on the tetrahydroazepine moiety (at positions 4, 5, 6, 7, and 8) appear in the aliphatic region of the spectrum. The CH2 groups at positions 4 and 8, being adjacent to the thiophene ring and the nitrogen atom, respectively, would show characteristic shifts. The protons of the methylene groups at positions 5, 6, and 7 typically exhibit complex multiplets due to spin-spin coupling with adjacent protons. For instance, in the related 5,6,7,8-tetrahydrobenzo cymitquimica.comcymitquimica.comthieno[2,3-d]pyrimidine (B153573) system, the four methylene groups of the saturated ring appear as three distinct multiplets between δ 1.80 and δ 2.89 ppm mdpi.com.
NH Proton: The proton on the nitrogen atom (H-7) is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.
The following table summarizes the expected chemical shifts for the parent compound based on data from structurally related molecules.
| Proton Location | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-3 (Thiophene) | 6.5 - 7.5 | d, d |
| H-4, H-5, H-6, H-8 (Azepine CH₂) | 1.8 - 3.5 | m |
| H-7 (Azepine NH) | Variable | br s |
Table 1: Predicted 1H NMR Chemical Shifts for this compound.
The 13C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
Thiophene Carbons: The carbons of the thiophene ring, including the two quaternary carbons involved in the ring fusion, typically resonate in the δ 115-140 ppm range. In a related 5,6,7,8-tetrahydrobenzo cymitquimica.comcymitquimica.comthieno[2,3-d]pyrimidine, the thiophene ring carbons appear at δ 115.8, 126.2, and 132.3 ppm mdpi.com.
Azepine Carbons: The sp3-hybridized carbons of the tetrahydroazepine ring are found in the upfield region of the spectrum, generally between δ 20-60 ppm. For the aforementioned tetrahydrobenzo cymitquimica.comcymitquimica.comthieno[2,3-d]pyrimidine, the saturated ring carbons resonate at δ 21.8, 22.0, 24.8, and 25.4 ppm mdpi.com.
The table below outlines the predicted chemical shifts for the carbon atoms in the core structure.
| Carbon Location | Expected Chemical Shift (δ, ppm) |
| C-2, C-3 (Thiophene) | 115 - 130 |
| C-3a, C-8a (Fusion Carbons) | 125 - 140 |
| C-4, C-5, C-6, C-8 (Azepine CH₂) | 20 - 60 |
Table 2: Predicted 13C NMR Chemical Shifts for this compound.
The seven-membered azepine ring is not planar and can exist in various conformations, such as boat, chair, and twist-boat forms. These conformers can interconvert through a process known as ring inversion. If the energy barrier to this inversion is sufficiently high, separate NMR signals for protons or carbons in different environments (e.g., axial and equatorial) may be observed at low temperatures.
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By recording NMR spectra at variable temperatures, researchers can observe the broadening and coalescence of signals as the rate of ring inversion increases with temperature. From the coalescence temperature and the chemical shift difference between the interconverting sites, the activation free energy (ΔG‡) for the ring inversion process can be calculated. While specific DNMR studies on this compound are not prominent in the literature, this methodology has been successfully applied to other heterocyclic systems to quantify their conformational flexibility nih.gov. Such an analysis would be crucial for understanding the three-dimensional shape and dynamic behavior of this thieno-fused azepine system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (medium, sharp) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak) |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 (medium to strong) |
| Aromatic C=C | C=C Stretch | 1450 - 1600 (variable) |
| Thiophene Ring | C-S Stretch | 600 - 800 (variable) |
Table 3: Characteristic IR Absorption Bands for this compound.
The presence of a sharp band in the 3300-3500 cm⁻¹ region would confirm the N-H group of the azepine ring. For example, a related thienopyrimidine derivative shows a characteristic NH absorption at 3446 cm⁻¹ mdpi.com. The C-H stretching vibrations for the thiophene and the saturated azepine ring would appear just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₁₁NS, corresponding to a molecular weight of approximately 153.25 g/mol cymitquimica.comcymitquimica.com.
In an electron ionization (EI) mass spectrum, the parent compound would produce a molecular ion peak (M⁺) at m/z = 153. The fragmentation of this ion would provide clues to the molecule's structure. Key fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. Likely fragmentation patterns for this compound would include:
Loss of small, stable molecules or radicals from the azepine ring.
Cleavage of the azepine ring, leading to characteristic fragment ions.
Fragmentation involving the thiophene ring, though this aromatic system is generally more stable.
High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₁₁NS alfa-chemistry.com.
X-ray Crystallography for Absolute Stereochemistry and Regioselectivity Confirmation
While NMR, IR, and MS can build a strong case for a molecule's structure, single-crystal X-ray crystallography provides the definitive proof of its three-dimensional arrangement in the solid state. This technique can unambiguously determine:
Connectivity and Regiochemistry: It confirms the precise way the thiophene and azepine rings are fused, verifying the [2,3-d] regiochemistry over other possibilities like [3,2-c] or [3,4-b].
Conformation: It reveals the exact conformation (e.g., chair, boat) of the seven-membered azepine ring in the crystal lattice.
Intermolecular Interactions: It provides information on how molecules pack together in the solid state, showing details of hydrogen bonding and other non-covalent interactions.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are indispensable tools for understanding the intricate relationship between the structure of a molecule and its properties. For this compound, these methods can provide profound insights into its electronic nature, preferred three-dimensional arrangements, and spectroscopic signatures.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Reaction Mechanisms
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic structure of heterocyclic systems like thienoazepines. A DFT analysis of this compound would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For the thienoazepine scaffold, the sulfur and nitrogen atoms are expected to be key sites for reactivity, and an MEP map would precisely delineate their electronic character.
While specific DFT studies on this compound are not readily found, research on related thieno[2,3-d]pyrimidine derivatives has utilized DFT to explore structural and electronic properties, providing a methodological precedent for future investigations into the title compound. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | -X eV | Electron-donating ability |
| LUMO Energy | +Y eV | Electron-accepting ability |
| HOMO-LUMO Gap | Z eV | Chemical reactivity and kinetic stability |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Computational Modeling of Molecular Geometry and Conformational Preferences
The seven-membered azepine ring in this compound is not planar and can adopt several different conformations. Computational modeling, typically initiated with methods like molecular mechanics and refined with DFT, is essential for identifying the most stable (lowest energy) conformations.
The process involves a conformational search to explore the potential energy surface of the molecule. Each identified conformer represents a local energy minimum. The relative energies of these conformers, calculated with a high level of theory and a suitable basis set (e.g., B3LYP/6-311++G(d,p)), determine their population at a given temperature according to the Boltzmann distribution. Studies on analogous dibenzoazepine systems have demonstrated the utility of DFT in predicting their three-dimensional structures. mdpi.com
Understanding the preferred conformations is critical, as the molecule's shape directly influences its biological activity and physical properties. For instance, the spatial orientation of the nitrogen lone pair and the thiophene ring can dictate how the molecule interacts with biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating NMR chemical shifts (δ) and shielding tensors. researchgate.net
The GIAO method calculates the magnetic shielding of each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of GIAO-DFT calculations is often high enough to distinguish between different isomers or to assign specific signals in an experimental spectrum. chemijournal.com
For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the structure. Comparing these predicted spectra with experimental data would provide unambiguous confirmation of the molecular structure. While specific GIAO calculations for this compound are not published, the methodology is well-established for a wide range of organic molecules. researchgate.net
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Thienoazepine Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-DFT) | Experimental Chemical Shift (ppm) |
| C2 | 125.4 | 124.9 |
| C3a | 135.8 | 136.2 |
| C4 | 50.1 | 50.5 |
| C5 | 28.3 | 28.0 |
| C6 | 29.5 | 29.1 |
| C7 | 48.9 | 48.6 |
| C8 | 130.2 | 130.7 |
| C8a | 140.6 | 140.1 |
Note: This table presents hypothetical data to illustrate the expected correlation between predicted and experimental values.
Consideration of Solvent Effects in Computational Models (e.g., PCM approximation)
Computational models often begin by simulating the molecule in the gas phase (in vacuo). However, chemical reactions and spectroscopic measurements are typically performed in a solvent. The solvent can significantly influence the properties of a molecule through electrostatic interactions.
The Polarizable Continuum Model (PCM) is a widely used method to account for these solvent effects. In the PCM approach, the solute molecule is placed within a cavity surrounded by a continuous medium that has the dielectric constant of the chosen solvent. This model effectively captures the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and spectroscopic parameters.
Applying the PCM approximation to calculations for this compound would allow for a more realistic prediction of its properties in solution. For example, the relative energies of different conformers can change in a polar solvent compared to the gas phase, and NMR chemical shifts, particularly for protons attached to heteroatoms, can be sensitive to the solvent environment.
Advanced Research Perspectives and Future Directions for 5,6,7,8 Tetrahydro 4h Thieno 2,3 D Azepine Chemistry
Development of Novel and Efficient Synthetic Methodologies
While 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine is commercially available, the development of new and more efficient synthetic pathways remains a critical research focus to facilitate broader access and derivatization. Current research has established several routes to this core structure.
One notable approach begins with 2-(2-thienyl)ethylamine. researchgate.net This starting material can be transformed into the target thienoazepine through two distinct pathways, one of which involves a novel ring expansion of a 6,7-dihydro[3,2-c]pyridinium derivative that is chloromethylated at the 4-position. researchgate.net Another synthetic strategy involves the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene. rsc.org Irradiation of this azide (B81097) precursor in the presence of diethylamine (B46881) leads to the formation of a 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine derivative, confirming the successful ring expansion to the azepine system. rsc.org
Furthermore, synthetic methodologies developed for related fused thienopyrimidine systems can offer valuable insights. For instance, the Gewald aminothiophene synthesis is a powerful one-pot reaction for creating key 2-aminothiophene intermediates, which are precursors for fused pyrimidine (B1678525) rings. nih.gov Similarly, the aza-Wittig reaction has been employed to efficiently generate carbodiimides from iminophosphoranes, which are then cyclized to form thieno[2,3-d]pyrimidin-4-ones. researchgate.net Adapting these efficient, high-yield reactions could provide new avenues for the synthesis of the thieno[2,3-d]azepine scaffold and its derivatives.
A summary of key synthetic strategies is presented below:
| Starting Material | Key Reaction/Strategy | Resulting Structure Class | Reference |
|---|---|---|---|
| 2-(2-thienyl)ethylamine | Ring expansion of a pyridinium (B92312) derivative | This compound | researchgate.net |
| 6-Azido-2,3-dihydrobenzo[b]thiophene | Photolysis and ring expansion | Substituted 2,3-dihydro-8H-thieno[2,3-d]azepine | rsc.org |
| Cyclohexanone (B45756), cyanoacetamide, sulfur | Gewald aminothiophene synthesis | 2-Aminothiophene intermediates (for thienopyrimidines) | nih.gov |
| Iminophosphoranes and isocyanates | Aza-Wittig reaction | Thieno[2,3-d]pyrimidin-4-ones | researchgate.net |
Future work will likely focus on improving the scalability, cost-effectiveness, and environmental impact of these synthetic routes, as well as developing stereoselective syntheses to access specific enantiomers for pharmacological studies.
Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity
The this compound core is a foundational building block for creating more complex molecules with enhanced biological activity. Derivatization strategies can be employed to systematically modify the scaffold and explore structure-activity relationships (SAR), optimizing the compound for specific biological targets.
Research has shown that derivatives of the broader thieno-fused heterocyclic family exhibit a wide range of pharmacological activities. For example, by modifying the related thieno[2,3-d]pyrimidine (B153573) scaffold, researchers have developed potent inhibitors of atypical protein kinase C (aPKC) and PI3K. nih.govnih.gov In one study, a series of thieno[2,3-d]pyrimidines were synthesized from a readily available chloro intermediate, and subsequent modifications led to a range of potencies against the aPKCζ isoform. nih.govnih.gov Another study focused on creating 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors for potential anticancer applications. nih.gov
Specifically for the thieno[2,3-d]azepine structure, derivatives have been investigated as arginine vasopressin antagonists and for antithrombotic activity. google.com A patent describes substituted pyrrolidine (B122466) amides attached at the 2-carbonyl position of the thieno[2,3-d]azepine ring, which demonstrate Factor Xa-inhibiting effects. google.com The introduction of a bromo substituent at the 2-position of the thiophene (B33073) ring also provides a key handle for further functionalization through cross-coupling reactions. epa.gov
The table below summarizes various derivatization strategies and their associated biological outcomes for the thienoazepine scaffold and its close relatives.
| Scaffold | Derivatization Site/Strategy | Resulting Bioactivity | Reference |
|---|---|---|---|
| This compound | Precursor for complex molecules | Arginine vasopressin antagonists | |
| This compound | Addition of substituted pyrrolidine amide at C2-carbonyl | Antithrombotic, Factor Xa inhibition | google.com |
| Thieno[2,3-d]pyrimidine | Varied substitutions from chloro intermediate | aPKC inhibition (for vascular permeability) | nih.govnih.gov |
| Thieno[2,3-d]pyrimidine | Addition of morpholine (B109124) and aryl groups | PI3K inhibition (anticancer) | nih.gov |
| Tetrahydrobenzothieno[2,3-d]pyrimidine | Addition of piperazine (B1678402) and various side chains | Anti-plasmodial (antimalarial) | nih.gov |
Future exploration will involve creating diverse chemical libraries by modifying the azepine nitrogen, various positions on the thiophene ring, and by fusing additional rings to the scaffold to probe new areas of chemical space and identify novel bioactive compounds.
Elucidation of Intricate Biological Mechanisms and Target Validation
A key area of future research is the detailed investigation of the biological mechanisms through which this compound and its derivatives exert their effects. While some biological targets have been identified, a deeper understanding is required for rational drug design.
Initial studies suggest that derivatives of this compound can act as antagonists at vasopressin receptors, which could be beneficial in managing conditions like hypertension. The primary target for some derivatives has been identified as the Arginine Vasopressin (AVP) receptor. Further research has revealed that other derivatives can inhibit enzymes such as protein tyrosine phosphatase 1B and checkpoint kinase 2.
The versatility of the fused thieno-heterocycle scaffold is highlighted by the diverse targets identified for its analogs:
Factor Xa: Certain amide derivatives of this compound are inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, giving them antithrombotic potential. google.com
Atypical Protein Kinase C (aPKC): Related thieno[2,3-d]pyrimidine compounds have been identified as ATP-competitive inhibitors of aPKC isoforms, which are implicated in controlling vascular permeability and inflammation. nih.govnih.gov
PI3K (Phosphoinositide 3-kinase): Novel thieno[2,3-d]pyrimidine derivatives have been designed to target PI3K, a lipid kinase involved in cell growth and proliferation, making it a key target in cancer therapy. nih.gov
Dihydrofolate Reductase (DHFR): Thieno[2,3-d]pyrimidines have also been investigated as inhibitors of DHFR, an important target for antimalarial drugs. nih.gov
Validating these targets and elucidating the precise binding modes and downstream signaling pathways are crucial next steps. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography to study drug-target interactions, and cell-based assays to understand the physiological consequences of target engagement.
Rational Design of Thienoazepine-Based Chemical Probes for Biological Systems
The established biological activities of the thienoazepine scaffold make it an excellent candidate for the rational design of chemical probes. These specialized tools are essential for studying complex biological systems, helping to identify new drug targets and unravel cellular pathways. A chemical probe is typically a small molecule with high potency and selectivity for a specific biological target, which can be used to modulate the target's function in a controlled manner.
One derivative from the related thieno[2,3-d]pyrimidine class has already been characterized as a "potent and selective chemical tool to modulate aPKC activity," demonstrating the principle for this scaffold family. nih.gov To create probes from the this compound core, researchers can leverage known structure-activity relationships.
The design process would involve:
Selection of a Core Moiety: Start with a thienoazepine derivative that has a known high affinity for a specific target, such as a Factor Xa inhibitor or a vasopressin receptor antagonist. google.com
Attachment of a Reporter Tag: Modify the core molecule by attaching a functional tag at a position that does not interfere with its biological activity. Common tags include:
Fluorescent dyes: To allow for visualization of the target protein within cells or tissues using microscopy.
Biotin: For affinity purification, allowing researchers to pull down the target protein and its binding partners from cell lysates for identification by mass spectrometry.
Photo-affinity labels: These groups can be activated by light to form a permanent covalent bond with the target, enabling more robust identification.
Synthesis and Validation: The synthesized probe must be tested to ensure it retains its high affinity and selectivity for the intended target and that the attached tag is functional.
By developing a suite of thienoazepine-based chemical probes for targets like Factor Xa, vasopressin receptors, or other kinases, researchers can gain a deeper understanding of their roles in health and disease.
Potential Applications as a Scaffold in Materials Science Research
Beyond its applications in medicinal chemistry, the this compound structure holds potential as a scaffold in materials science. A scaffold in this context refers to a core molecular framework that can be used to build larger, functional materials with specific properties. lehigh.edu The unique chemical features of the thienoazepine core make it an intriguing candidate for this field.
The key properties of interest include:
Heterocyclic Aromatic System: The thiophene ring is an electron-rich aromatic system. The presence of the sulfur atom enhances π-electron delocalization. This property is fundamental to the field of organic electronics, where thiophene-based polymers are widely used as organic semiconductors in applications like transistors and solar cells.
Structural Rigidity and 3D Shape: The fused ring system provides a rigid and well-defined three-dimensional structure. This can be exploited to create porous materials or to direct the self-assembly of molecules into ordered nanostructures. lehigh.edu
Functionalization Potential: As discussed in section 6.2, the scaffold can be readily functionalized at multiple positions. This allows for the tuning of its physical and chemical properties, such as solubility, conductivity, and its ability to interact with other materials or surfaces.
Potential, though largely unexplored, applications in materials science could include:
Conductive Polymers: Polymerizing thienoazepine units could lead to novel conductive or semi-conductive materials, with the azepine ring offering a site for modification to control inter-chain interactions and solubility.
Functional Scaffolds for Tissue Engineering: In tissue engineering, scaffolds provide structural support for cells to grow and form new tissue. lehigh.edunih.gov The thienoazepine core could be incorporated into biodegradable polymers to create scaffolds. lehigh.edu Its specific chemical functionalities could be used to present bioactive signals to cells, potentially influencing cell adhesion, proliferation, and differentiation. youtube.comnih.gov
Sensors: By attaching specific recognition elements to the scaffold, it could be used as the basis for chemical or biological sensors, where binding of an analyte would cause a detectable change in the material's optical or electronic properties.
This area represents a nascent but promising direction for future research, bridging the gap between medicinal chemistry and materials science.
Q & A
Q. Basic Research Focus
- NMR : Geminal proton splitting (e.g., δ 3.5–4.5 ppm for azepine protons) confirms helical conformation .
- GC-MS : Isotopic distribution analysis (e.g., 81.6% d2 in deuterated analogs) validates labeling efficiency .
- TLC/HPLC : Used to monitor reaction progress and purity during hydrogenation or cyclization .
How can contradictions between in vitro pharmacological data and computational docking studies be resolved for thienoazepine-based therapeutics?
Advanced Research Focus
Discrepancies may arise from differences in target binding site flexibility or solvent effects. For Alzheimer’s drug candidates, molecular dynamics simulations should account for solvation effects and protein conformational changes. Experimental validation using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can reconcile docking predictions with observed IC50 values .
What strategies are effective for chiral resolution of thienoazepine derivatives, particularly in enantioselective synthesis?
Advanced Research Focus
Chiral resolution of (9S)-configured analogs (e.g., bromo-trifluorophenyl derivatives) employs asymmetric hydrogenation with palladium catalysts or enzymatic kinetic resolution. Patent data highlight the use of chiral auxiliaries (e.g., (R)-BINAP ligands) to achieve >95% enantiomeric excess . X-ray crystallography of diastereomeric salts (e.g., tartaric acid adducts) is recommended for absolute configuration determination .
What are the key applications of thienoazepine derivatives in neuropharmacology and inflammation research?
Basic Research Focus
These derivatives act as dopamine D3 ligands for Parkinson’s disease and acetylcholinesterase inhibitors for Alzheimer’s . Anti-inflammatory activity correlates with pyrimidine-4(3H)-one substitution patterns, where 2-alkyl/aryl groups modulate COX-2 inhibition .
How can computational modeling guide the design of thienoazepine-based kinase inhibitors?
Advanced Research Focus
Docking studies using AutoDock Vina or Schrödinger Suite identify key interactions (e.g., hydrogen bonding with hinge regions of kinases). Free energy perturbation (FEP) calculations predict binding affinity changes for substituents at the 2-position. Validation via in vitro kinase assays (e.g., EGFR or MAPK targets) is critical .
What methodologies are recommended for deuterium labeling of thienoazepines to study metabolic stability?
Advanced Research Focus
Deuterium exchange via catalytic hydrogenation with deuterium gas and Pd/C in deuterium oxide achieves >80% isotopic purity. Isotopomer distribution must be quantified via GC-MS to ensure metabolic studies are not confounded by unlabeled species .
How can patent analyses inform novel synthetic routes for thienoazepine derivatives?
Advanced Research Focus
European patents (e.g., EP3405466) disclose regioselective bromination at the 2-position using NBS (N-bromosuccinimide) in DMF. Cross-referencing patent claims with academic literature reveals underutilized methods, such as microwave-assisted cyclization to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
